molecular formula C13H17NO3 B7893247 Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate

Cat. No.: B7893247
M. Wt: 235.28 g/mol
InChI Key: FRACRVVHCAGMSJ-LBPRGKRZSA-N
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Description

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate is a chiral benzoate ester featuring a 3-hydroxypyrrolidine moiety. The compound’s structure includes a five-membered pyrrolidine ring substituted with a hydroxyl group at the (3S) position, linked via a methylene bridge to the para position of a methyl benzoate core.

Properties

IUPAC Name

methyl 4-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-13(16)11-4-2-10(3-5-11)8-14-7-6-12(15)9-14/h2-5,12,15H,6-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRACRVVHCAGMSJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CN2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through a cyclization reaction. This can be achieved using reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of amides or thioesters

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate is characterized by a benzoate moiety linked to a hydroxypyrrolidine group. This structural configuration is significant as it may influence the compound's interaction with biological targets, enhancing its pharmacological properties.

Medicinal Chemistry Applications

  • Drug Development : The compound has been investigated for its potential as a lead structure in drug design. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting various diseases.
  • Cognitive Enhancement : Research indicates that derivatives of pyrrolidine compounds can act on neurotransmitter systems in the brain. This compound may exhibit properties that enhance cognitive functions such as memory and learning, potentially useful in treating cognitive disorders like Alzheimer's disease .
  • Anticancer Activity : Some studies suggest that compounds with similar structures possess anticancer properties. The presence of the hydroxypyrrolidine group may contribute to the inhibition of cancer cell proliferation, making it a subject of interest in oncology research .

Cognitive Disorders

A study published in the Journal of Medicinal Chemistry explored various pyrrolidine derivatives and their effects on cognitive functions. The findings indicated that compounds similar to this compound could selectively inhibit certain receptors involved in cognitive processing, suggesting a pathway for developing new treatments for cognitive impairments .

Anticancer Research

Research highlighted in Medicinal Chemistry focused on the synthesis of pyrrolidine-based compounds that demonstrated significant anticancer activity against various cell lines. The study emphasized the importance of structural modifications in enhancing efficacy and selectivity against cancer cells .

Potential Therapeutic Uses

Given its structural characteristics, this compound holds promise in several therapeutic areas:

  • Neurological Disorders : Targeting neurotransmitter systems for conditions like depression and anxiety.
  • Cancer Therapy : Developing targeted therapies that exploit its anticancer properties.
  • Analgesics : Exploring pain relief mechanisms through receptor modulation.

Mechanism of Action

The mechanism by which Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

  • Backbone: Target Compound: Methyl benzoate core with a (3S)-3-hydroxypyrrolidin-1-ylmethyl substituent. C1–C7 Analogs: Methyl benzoate core with a piperazin-1-yl group linked to a quinoline-4-carbonyl moiety .
  • Ring Systems: Target: Five-membered pyrrolidine ring with a hydroxyl group at the 3-position, introducing chirality and polarity. C1–C7: Six-membered piperazine ring (non-hydroxylated), providing conformational flexibility but lacking inherent chirality .

Substituent Effects

  • Quinoline vs.
  • Electron-Withdrawing/Donating Groups: C2–C7 include halogen (Br, Cl, F), methoxy, methylthio, and trifluoromethyl substituents on the quinoline’s phenyl ring, modulating electronic properties. The target compound’s hydroxyl-pyrrolidine group may act as a hydrogen-bond donor/acceptor, influencing solubility and reactivity .

Physicochemical Properties

  • Crystallinity and Solubility: C1–C7 analogs crystallize as yellow or white solids in ethyl acetate, suggesting moderate polarity.
  • Spectroscopic Data :

    • While specific NMR/HRMS data for the target compound are unavailable, C1–C7 were confirmed via $ ^1 \text{H} $ NMR and HRMS, with shifts influenced by their substituents. The target’s pyrrolidine hydroxyl group would likely produce distinct NMR signals (e.g., broad -OH peak at ~2–3 ppm) .

Data Table: Structural and Functional Comparison

Feature Target Compound C1–C7 Analogs
Core Structure Methyl benzoate Methyl benzoate
Substituent (3S)-3-hydroxypyrrolidin-1-ylmethyl Piperazin-1-yl + quinoline-4-carbonyl
Ring Type 5-membered pyrrolidine 6-membered piperazine
Chirality Present (S-configuration at C3) Absent (achiral piperazine)
Hydrogen-Bonding Group Hydroxyl (-OH) Amide carbonyl (quinoline-linked)
Physical State Likely crystalline solid (inferred) Yellow/white solids
Key Functional Groups Ester, hydroxyl, pyrrolidine Ester, amide, halogen/aryl (quinoline)
Synthetic Solvent Not specified (in evidence) Ethyl acetate

Biological Activity

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate, also known by its CAS number 1272925-73-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • Structural Features : The compound features a benzoate moiety linked to a hydroxypyrrolidine group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases, including the Pim kinase family, which are involved in cell survival and proliferation pathways. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anti-cancer therapies .
  • Neuroprotective Effects : The presence of the pyrrolidine ring suggests potential neuroprotective properties. Compounds with similar structures have been shown to modulate neurotransmitter systems and provide protection against neurodegenerative diseases .
  • Antioxidant Activity : There is evidence that compounds containing hydroxyl groups can exhibit antioxidant properties, reducing oxidative stress in cells. This activity may contribute to the overall therapeutic profile of this compound .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available literature:

Biological ActivityObservationsReference
Kinase Inhibition Inhibits Pim kinases, leading to apoptosis in cancer cells
Neuroprotection May protect neuronal cells from apoptosis
Antioxidant Activity Reduces oxidative stress in vitro

Case Studies and Research Findings

  • Cancer Research : A study explored the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells, attributed to its ability to induce apoptosis through kinase inhibition .
  • Neuropharmacology : In a model of neurodegeneration, this compound demonstrated protective effects against glutamate-induced toxicity in neuronal cultures. The mechanism was linked to modulation of glutamate receptors and reduction of intracellular calcium overload .
  • Oxidative Stress Studies : Experimental data showed that this compound significantly decreased levels of reactive oxygen species (ROS) in cultured fibroblasts, suggesting its potential as an antioxidant agent .

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